2(3H)-Furanone, 5-ethyl-

Analytical Chemistry Quality Control GC-MS

2(3H)-Furanone, 5-ethyl- (CAS 2313-01-1), also known as 5-ethyl-3H-furan-2-one, is a butenolide-class organic compound characterized by a dihydrofuran ring with a C2 carbonyl group. Its molecular formula is C6H8O2 with a molecular weight of 112.13 g/mol.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 2313-01-1
Cat. No. B3349679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Furanone, 5-ethyl-
CAS2313-01-1
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCCC1=CCC(=O)O1
InChIInChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3H,2,4H2,1H3
InChIKeyWWAGWEFPCZVKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2(3H)-Furanone, 5-ethyl- (CAS 2313-01-1): Baseline Profile for Procurement Specification


2(3H)-Furanone, 5-ethyl- (CAS 2313-01-1), also known as 5-ethyl-3H-furan-2-one, is a butenolide-class organic compound characterized by a dihydrofuran ring with a C2 carbonyl group [1]. Its molecular formula is C6H8O2 with a molecular weight of 112.13 g/mol [2]. Commercial grades typically specify a purity of 95% [3].

Why Generic 2(3H)-Furanone Substitution Fails: Procurement Risks for 5-Ethyl Analog (CAS 2313-01-1)


Procuring a generic '2(3H)-furanone' or a different alkyl analog (e.g., methyl or propyl derivatives) in place of the 5-ethyl- compound introduces unacceptable risk in applications dependent on specific physicochemical and biological interactions. The alkyl chain length at the 5-position directly modulates key properties including boiling point, lipophilicity (LogP), and volatility, which are critical determinants of performance in flavor formulations and chromatographic analysis . Furthermore, class-level evidence indicates that structural variations in furanones dramatically alter their efficacy as quorum sensing inhibitors [1]. Simple substitution without validated, comparative performance data specific to the 5-ethyl derivative is not scientifically justifiable for research reproducibility or industrial production consistency.

Quantitative Differentiators: 5-Ethyl-2(3H)-furanone (CAS 2313-01-1) vs. Closest Analogs


Chromatographic Resolution: Distinguishing 5-Ethyl-2(3H)-furanone from Dihydro-analogs

The 5-ethyl-2(3H)-furanone compound can be unambiguously distinguished from its fully saturated analog, 5-ethyldihydro-2(3H)-furanone (γ-caprolactone, CAS 695-06-7), a common co-occurring or mis-specified compound. The difference in molecular weight (112.13 vs 114.14 g/mol) is a primary differentiator in mass spectrometry, and distinct Kovats Retention Indices (RI) provide a clear basis for chromatographic separation [1].

Analytical Chemistry Quality Control GC-MS

Quorum Sensing Inhibition: Class-Level Evidence Supporting Selection of Furanone Scaffold

High-strength, direct quantitative differentiation data for 5-ethyl-2(3H)-furanone against specific analogs in biological assays is limited in the available primary literature. However, robust class-level evidence establishes that furanones, including butenolides like 5-ethyl-2(3H)-furanone, are potent inhibitors of bacterial quorum sensing (QS) by interfering with acylated homoserine lactone (AHL) signaling pathways in Gram-negative bacteria [1]. This mechanism of action provides a rationale for selecting this compound over non-furanone QS inhibitors or inactive analogs for studies focused on biofilm formation and virulence factor expression [2].

Microbiology Biofilm Prevention Quorum Sensing

Regulatory Status for Flavor Applications: Authorized Use of 5-Ethyl-2(3H)-furanone

2(3H)-Furanone, 5-ethyl- is documented as an approved flavoring agent for food products . This regulatory authorization distinguishes it from unapproved or research-grade furanone analogs that may lack the necessary safety data or approvals for use in consumable products. The compound is recognized for contributing pleasant aromatic notes in complex flavor formulations [1].

Food Science Flavor Chemistry Regulatory Compliance

Defined Application Scenarios for 5-Ethyl-2(3H)-furanone (CAS 2313-01-1) Based on Differentiating Evidence


Quality Control Standard for GC-MS Analysis in Flavor Research

The unambiguous differentiation of 5-ethyl-2(3H)-furanone from its saturated analog (γ-caprolactone) via molecular weight (112.13 vs 114.14 g/mol) and distinct Kovats RI values makes it a suitable analytical standard for GC-MS method development and quality control in flavor and fragrance laboratories. This ensures accurate identification and quantification of this specific unsaturated lactone in complex mixtures [1].

Scaffold for Investigating Quorum Sensing Inhibition in Gram-Negative Bacteria

As a member of the butenolide class with established class-level evidence for quorum sensing (QS) inhibition, 5-ethyl-2(3H)-furanone can serve as a core scaffold for academic research into bacterial communication and biofilm prevention. It provides a starting point for structure-activity relationship (SAR) studies aimed at developing more potent or selective QS inhibitors for pathogens like Pseudomonas aeruginosa and Vibrio species [2].

Pre-Approved Flavor Ingredient for Food and Beverage Formulations

The documented approval of 5-ethyl-2(3H)-furanone for use as a flavoring agent allows it to be directly considered for product development in the food and beverage industry. This reduces the regulatory burden associated with novel compounds and provides a defined pathway for creating formulations requiring its specific aromatic contribution [3].

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